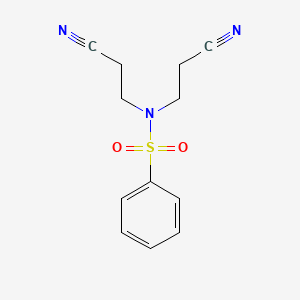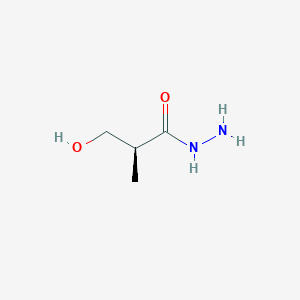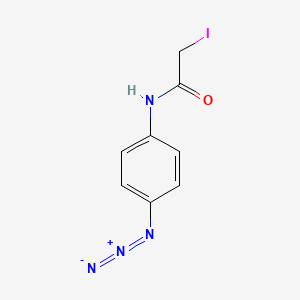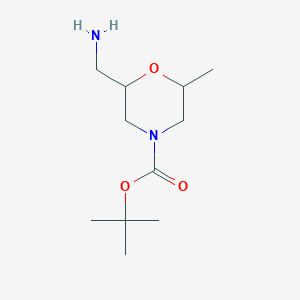
1,1-bis(chloromethyl)silolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-bis(chloromethyl)silolane, also known as 1,1-bis(chloromethyl)silane, is an organosilicon compound that is widely used in the synthesis of organic molecules. It is an important precursor for the synthesis of organic molecules and is used in a variety of applications, such as in pharmaceuticals, cosmetics, and semiconductor technology. The compound is also used as a catalyst in the synthesis of organic molecules and in the production of polymers.
Aplicaciones Científicas De Investigación
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is widely used in scientific research applications, such as in the synthesis of organic molecules. It is used as a catalyst in the synthesis of organic molecules, and in the production of polymers. It is also used in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology.
Mecanismo De Acción
1,1-bis(chloromethyl)silolane(chloromethyl)silolane acts as a catalyst in the synthesis of organic molecules. The compound acts as a Lewis acid, which is able to stabilize the intermediate reaction products. This allows the reaction to proceed to completion more quickly and efficiently.
Biochemical and Physiological Effects
This compound(chloromethyl)silolane has no known biochemical or physiological effects. The compound is not toxic and does not interact with any known biochemical pathways or receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments has several advantages. The compound is relatively inexpensive and widely available, and is easy to handle. The compound is also stable and does not react with most organic compounds. However, there are some limitations to the use of this compound(chloromethyl)silolane in laboratory experiments. The compound is highly reactive and can react with many organic compounds, including those containing hydroxyl, ester, and amide functional groups.
Direcciones Futuras
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has many potential future applications. The compound could be used as a catalyst in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology. It could also be used in the synthesis of polymers and other organic molecules. Additionally, the compound could be used in the development of new materials and in the synthesis of new molecules. Furthermore, the compound could be used in the development of new catalysts and in the development of new catalytic processes. Finally, the compound could be used in the development of new analytical techniques and in the development of new methods for the synthesis of organic molecules.
Métodos De Síntesis
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is synthesized from the reaction of trimethylsilanol with chloromethyl-magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures for faster reaction rates. The reaction yields this compound(chloromethyl)silolane in high yields.
Propiedades
IUPAC Name |
1,1-bis(chloromethyl)silolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCLJDQQJOVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](C1)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)




![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)